molecular formula C20H18N2O4 B2476369 2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate CAS No. 899725-21-4

2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate

Cat. No. B2476369
CAS RN: 899725-21-4
M. Wt: 350.374
InChI Key: XDDRRUSHDUSVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate, also known as MTAC, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of indolizine derivatives, which have been found to possess a variety of biological activities.

Scientific Research Applications

2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate has been studied extensively for its potential applications in various fields of science. It has been found to possess antitumor, antiviral, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a variety of conditions. However, there are also some limitations to its use. For example, it may be toxic to certain cell types, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use as an anticancer agent. Further studies are also needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate can be synthesized by the reaction of 2-(m-tolylamino)ethanol with 3-acetylindolizine-1-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent. The product is then purified by recrystallization or chromatography.

properties

IUPAC Name

[2-(3-methylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13-6-5-7-15(10-13)21-19(24)12-26-20(25)16-11-18(14(2)23)22-9-4-3-8-17(16)22/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDRRUSHDUSVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.